molecular formula C20H24N2O4 B4986161 (1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL

(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL

Cat. No.: B4986161
M. Wt: 356.4 g/mol
InChI Key: LCYWYVAIMQEWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL is a complex organic compound that features a benzodiazole ring fused with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving ortho-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl halide in the presence of a base.

    Coupling with Trimethoxyphenyl Group: The final step involves coupling the benzodiazole derivative with a trimethoxyphenyl compound through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with active sites of enzymes, while the trimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL: Lacks the trimethoxyphenyl group, resulting in different chemical properties and biological activities.

    (1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4-DIMETHOXYPHENYL)METHANOL: Similar structure but with fewer methoxy groups, which can affect its reactivity and binding properties.

Uniqueness

The presence of the trimethoxyphenyl group in (1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL provides unique electronic and steric properties, enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

(1-propylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-5-10-22-15-9-7-6-8-14(15)21-20(22)18(23)13-11-16(24-2)19(26-4)17(12-13)25-3/h6-9,11-12,18,23H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYWYVAIMQEWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.